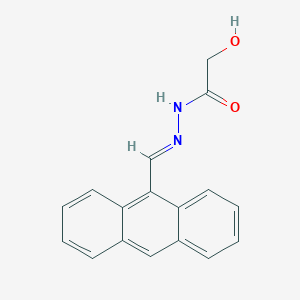
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide, commonly known as AHH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHH is a hydrazone derivative of anthracene and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of AHH is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. AHH has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
AHH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AHH can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. AHH has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including antibiotic-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
AHH has several advantages that make it an attractive compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, AHH also has some limitations, including its tendency to degrade under certain conditions, making it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on AHH. One area of interest is the development of novel therapeutic agents based on the structure of AHH. Researchers are also interested in exploring the potential use of AHH as a fluorescent probe for biological imaging and as a sensor for detecting heavy metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of AHH and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of AHH can be achieved through various methods, including condensation reactions between anthracene-9-carbaldehyde and 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
AHH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, AHH has been studied for its potential use as a fluorescent probe in biological imaging and as a sensor for detecting heavy metal ions in environmental samples.
Propriétés
Nom du produit |
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-11-17(21)19-18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-10,20H,11H2,(H,19,21)/b18-10+ |
Clé InChI |
TZPDBHQDXJEXBN-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CO |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[4-(2-glycoloylcarbohydrazonoyl)phenyl]acetamide](/img/structure/B306714.png)

![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
